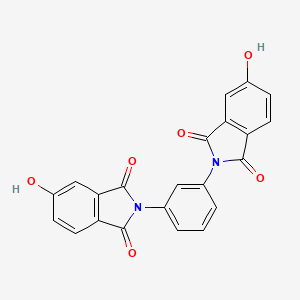
2,2'-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two isoindole units connected through a 1,3-phenylene bridge, with each isoindole unit bearing a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole Units: The isoindole units can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and amines, under acidic or basic conditions.
Coupling Reaction: The two isoindole units are then coupled through a 1,3-phenylene bridge. This can be achieved using a variety of coupling agents, such as palladium-catalyzed cross-coupling reactions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the desired positions on the isoindole units. This can be accomplished through selective hydroxylation reactions using reagents like hydroxylamine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups and isoindole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,2-phenylene bridge.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Contains only one isoindole unit with a hydroxyl group.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,2- and 1,4-phenylene analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
106010-54-2 |
|---|---|
Fórmula molecular |
C22H12N2O6 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
5-hydroxy-2-[3-(5-hydroxy-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O6/c25-13-4-6-15-17(9-13)21(29)23(19(15)27)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26)10-18(16)22(24)30/h1-10,25-26H |
Clave InChI |
NBTNLNPYBFYPDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O)N4C(=O)C5=C(C4=O)C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


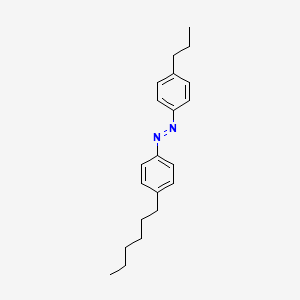
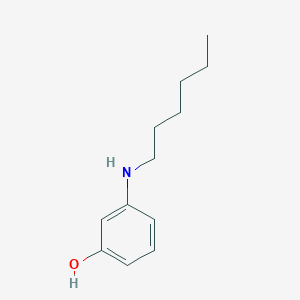
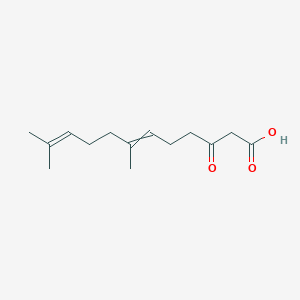
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

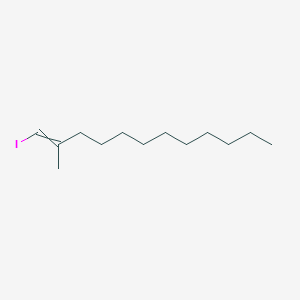

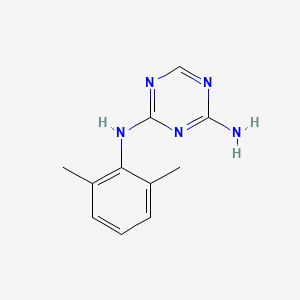
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
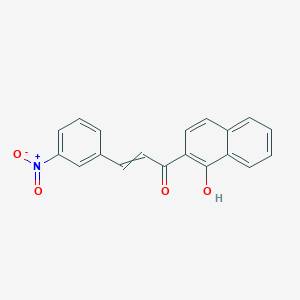
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
